Jacarelhyperol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacarelhyperol A is a member of the class of pyranoxanthones isolated from Hypericum japonicum. It has been found to exhibit inhibitory activity against platelet-activating factor (PAF)-induced hypertension. It has a role as an antineoplastic agent. It is a member of pyranoxanthones and a polyphenol.
Scientific Research Applications
Isolation and Structural Analysis
- Jacarelhyperol D Isolation : Jacarelhyperol D, closely related to Jacarelhyperol A, was isolated from Hypericum japonicum. Its structure was identified using spectroscopic analysis, contributing to the understanding of the chemical composition of this plant (Zhang et al., 2007).
Pharmacological Activities
- Inhibitor of PAF-induced Hypotension : this compound, isolated from Hypericum japonicum, exhibited significant inhibitory effects against platelet-activating factor (PAF)-induced hypotension in an in vivo evaluation, indicating potential pharmacological benefits (Ishiguro et al., 2002).
Anti-cancer Properties
- Inducing Apoptosis in Leukemia Cells : A study highlighted that this compound from H. japonicum induced apoptosis in leukemia cells by inhibiting the activity of Bcl-2 proteins. This suggests its potential as a lead compound for cancer therapy with low toxicity (Zhang et al., 2014).
Genetic Synthesis Studies
- Synthesis of Related Compounds : Research on the synthesis of jacareubin, a compound related to this compound, followed a biogenetic route and provided insights into the chemical synthesis of such xanthones (Jefferson & Scheinmann, 1966).
Other Applications in Plant Biology
- Jasmonic Acid in Plant Stress Responses : While not directly related to this compound, research on jasmonic acid, a plant hormone, provides context to the broader field of phytochemistry and plant stress responses, which may be relevant for understanding the role of similar compounds (Wasternack, 2014).
Properties
Molecular Formula |
C36H28O13 |
---|---|
Molecular Weight |
668.6 g/mol |
IUPAC Name |
6,11-dihydroxy-3,3-dimethyl-10-[[(1R,2R)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-6-oxo-1,2-dihydrofuro[2,3-c]xanthen-1-yl]oxy]pyrano[2,3-c]xanthen-7-one |
InChI |
InChI=1S/C36H28O13/c1-35(2)10-9-13-20(49-35)11-17(38)22-25(40)15-6-8-19(28(43)31(15)47-29(13)22)45-33-24-21(46-34(33)36(3,4)44)12-18(39)23-26(41)14-5-7-16(37)27(42)30(14)48-32(23)24/h5-12,33-34,37-39,42-44H,1-4H3/t33-,34-/m1/s1 |
InChI Key |
TVTKQGIMDPXDNX-KKLWWLSJSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O[C@H]5[C@@H](OC6=C5C7=C(C(=C6)O)C(=O)C8=C(O7)C(=C(C=C8)O)O)C(C)(C)O)O)C |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)OC5C(OC6=C5C7=C(C(=C6)O)C(=O)C8=C(O7)C(=C(C=C8)O)O)C(C)(C)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)OC5C(OC6=C5C7=C(C(=C6)O)C(=O)C8=C(O7)C(=C(C=C8)O)O)C(C)(C)O)O)C |
Synonyms |
jacarelhyperol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.